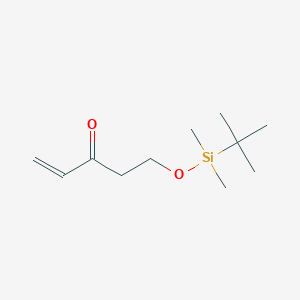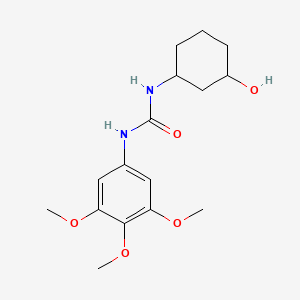![molecular formula C11H11F4NO3S B2363256 3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride CAS No. 2411311-12-9](/img/structure/B2363256.png)
3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride typically involves the reaction of 3-[4-(Trifluoromethyl)phenyl]morpholine with sulfonyl fluoride reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and thiols, as well as oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Trifluoromethyl)phenyl]morpholine: Lacks the sulfonyl fluoride group but shares the trifluoromethyl and morpholine moieties.
4-(Trifluoromethyl)phenylsulfonyl fluoride: Contains the trifluoromethyl and sulfonyl fluoride groups but lacks the morpholine ring.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group, morpholine ring, and sulfonyl fluoride group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO3S/c12-11(13,14)9-3-1-8(2-4-9)10-7-19-6-5-16(10)20(15,17)18/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKIPOQTPRNXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)F)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid](/img/structure/B2363175.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2363180.png)




![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)






